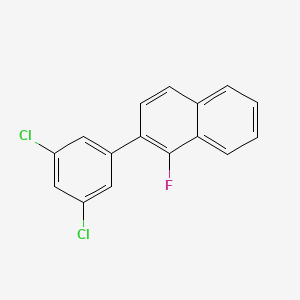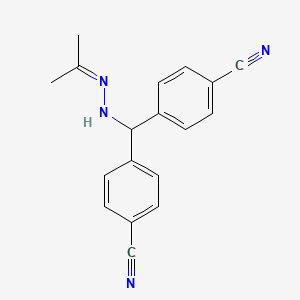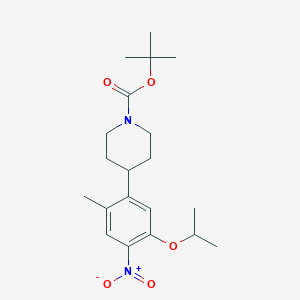![molecular formula C17H13N3O2 B11835398 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-34-0](/img/structure/B11835398.png)
1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an imidazoquinazoline core with a p-tolyl group attached, which contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anilinobenzimidazole with aromatic aldehydes in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired product . The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high purity and yield.
化学反应分析
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the imidazoquinazoline core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives.
科学研究应用
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as anticancer, antimicrobial, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including cancer treatment and the management of inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) or topoisomerase I, leading to the disruption of cellular processes like cell growth, proliferation, and DNA replication . These interactions result in the compound’s observed biological activities, such as anticancer effects.
相似化合物的比较
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
Imidazo[1,2-c]quinazolines: These compounds also exhibit significant biological activities and are used in similar research applications.
Quinazoline derivatives: These compounds have a wide range of biological activities and are used in medicinal chemistry for the development of therapeutic agents.
The uniqueness of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.
属性
CAS 编号 |
62707-34-0 |
|---|---|
分子式 |
C17H13N3O2 |
分子量 |
291.30 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C17H13N3O2/c1-11-6-8-12(9-7-11)20-15(21)10-19-16(22)13-4-2-3-5-14(13)18-17(19)20/h2-9H,10H2,1H3 |
InChI 键 |
GXGXBSNITOWHMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)CN3C2=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)












